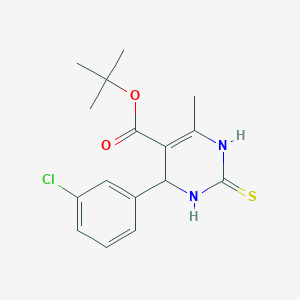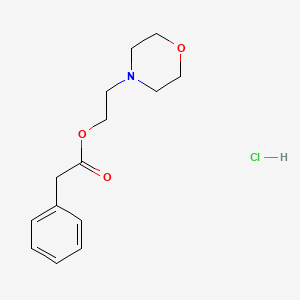![molecular formula C22H24F4N2O5S B3963471 ETHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-(2,3,5,6-TETRAFLUOROPHENOXY)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B3963471.png)
ETHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-(2,3,5,6-TETRAFLUOROPHENOXY)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE
Vue d'ensemble
Description
ETHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-(2,3,5,6-TETRAFLUOROPHENOXY)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
The synthesis of ETHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-(2,3,5,6-TETRAFLUOROPHENOXY)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Introduction of substituents: The diethylcarbamoyl, methyl, and ethyl ester groups are introduced through various substitution reactions.
Attachment of the tetrafluorophenoxy group: This step involves a nucleophilic substitution reaction where the tetrafluorophenoxy group is introduced using a suitable fluorinated phenol derivative.
Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
ETHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-(2,3,5,6-TETRAFLUOROPHENOXY)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
ETHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-(2,3,5,6-TETRAFLUOROPHENOXY)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antioxidant, and anticancer agent.
Materials Science: Thiophene derivatives are known for their electronic properties, making them useful in the development of organic semiconductors and conductive polymers.
Biological Research: The compound’s interactions with enzymes and receptors are of interest in understanding its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of ETHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-(2,3,5,6-TETRAFLUOROPHENOXY)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects . The tetrafluorophenoxy group enhances its binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
ETHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-(2,3,5,6-TETRAFLUOROPHENOXY)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
ETHYL 2-AMINO-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has similar structural features but lacks the tetrafluorophenoxy group, which may affect its biological activity and binding properties.
ETHYL 5-(DIETHYLCARBAMOYL)-2-[(2,4-DIMETHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE: This derivative has a different substituent on the thiophene ring, which can influence its chemical reactivity and applications.
ETHYL 5-(DIETHYLCARBAMOYL)-2-[(N,N-DIMETHYLGLYCYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE: Another similar compound with variations in the amide group, affecting its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its tetrafluorophenoxy group, which enhances its binding affinity and specificity for biological targets, making it a promising candidate for further research and development.
Propriétés
IUPAC Name |
ethyl 5-(diethylcarbamoyl)-4-methyl-2-[2-(2,3,5,6-tetrafluorophenoxy)propanoylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F4N2O5S/c1-6-28(7-2)21(30)18-10(4)14(22(31)32-8-3)20(34-18)27-19(29)11(5)33-17-15(25)12(23)9-13(24)16(17)26/h9,11H,6-8H2,1-5H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUINMWBEVVCOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C(C)OC2=C(C(=CC(=C2F)F)F)F)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F4N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B3963389.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3963391.png)
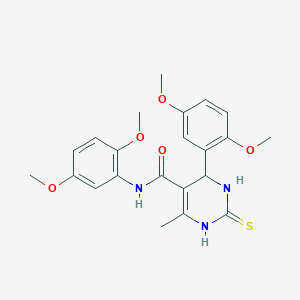
![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3963418.png)
![N-(4-METHOXYPHENYL)-N-(7-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE](/img/structure/B3963423.png)
![ethyl [hydroxy(4-nitrophenyl)methyl]phenylphosphinate](/img/structure/B3963428.png)

![2-(1-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3963440.png)
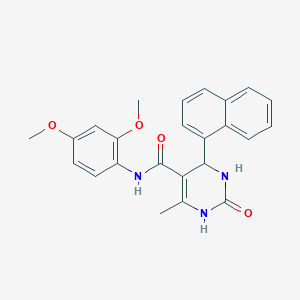
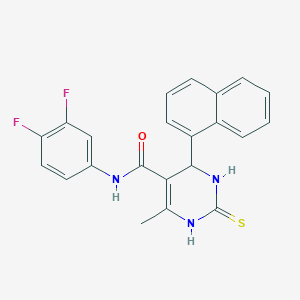
![3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3963478.png)
